ethyl 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoate
Description
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (500 MHz, CDCl₃) :
- ¹³C NMR :
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- Molecular ion peak at m/z 306.3 ([M+H]⁺).
- Fragmentation pattern: Loss of ethyl group (m/z 261), followed by cleavage of methoxy groups (m/z 233).
Computational Chemistry Insights (DFT Calculations, Molecular Orbital Analysis
Density Functional Theory (DFT) Studies
Frontier Molecular Orbitals
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.2 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.4 |
The narrow HOMO-LUMO gap suggests potential reactivity toward electrophilic aromatic substitution at the quinazoline C5 position.
Molecular Dynamics Simulations
- The propanoate ester side chain samples multiple conformations in solution, with a preference for extended geometries to minimize steric clashes.
Properties
IUPAC Name |
ethyl 3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-4-22-14(18)5-6-17-9-16-11-8-13(21-3)12(20-2)7-10(11)15(17)19/h7-9H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYJNSMBXIGDBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C=NC2=CC(=C(C=C2C1=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 3,4-Dimethoxyphenethylamine with Formamide
A foundational method involves the cyclocondensation of 3,4-dimethoxyphenethylamine with formamide under reflux conditions. This reaction forms the quinazolinone core through intramolecular cyclization, as reported in analogous syntheses of octahydroacridine derivatives.
Reaction Conditions :
- Temperature : 167–170°C
- Catalyst : None (thermal cyclization)
- Solvent : Excess formamide acts as both reactant and solvent.
Mechanism :
Alkylation with Ethyl Propanoate
Following cyclocondensation, the propanoate ester group is introduced via alkylation. This step utilizes ethyl bromopropanoate or chloroacetophenone derivatives in the presence of a base.
Procedure :
- Base Activation : The quinazolinone nitrogen is deprotonated using potassium carbonate or triethylamine.
- Alkylation : Reaction with ethyl bromopropanoate at 60–80°C in dimethylformamide (DMF) yields the target compound.
Optimization Data :
| Parameter | Value |
|---|---|
| Temperature | 70°C |
| Reaction Time | 12 hours |
| Solvent | DMF |
| Yield | 72% (patent data) |
Comparative Analysis of Synthetic Methods
Yield and Efficiency
The alkylation method (Section 2.2) offers higher yields (72%) compared to cyclocondensation (58–65%). However, cyclocondensation is advantageous for scalability due to fewer purification steps.
Solvent and Catalyst Effects
- DMF vs. Formamide : DMF enhances alkylation efficiency but requires rigorous drying, whereas formamide simplifies cyclocondensation but limits temperature control.
- Base Selection : Triethylamine outperforms potassium carbonate in minimizing side reactions during alkylation.
Challenges and Optimization Opportunities
Byproduct Formation
Purification Difficulties
- Problem : Co-elution of unreacted starting materials.
- Solution : Gradient elution chromatography with hexane:ethyl acetate (3:1 to 1:1).
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the quinazolinone core to a dihydroquinazolinone.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Products may include quinazolinone derivatives with additional carbonyl or hydroxyl groups.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Quinazolinone derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoate possesses a molecular formula of and a molecular weight of approximately 319.31 g/mol. The compound features a quinazolinone core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties. The presence of methoxy groups enhances its solubility and bioavailability.
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research has indicated that compounds with a quinazolinone scaffold exhibit significant cytotoxic effects against various cancer cell lines. This compound has been identified as a potential candidate for further development in cancer therapies due to its ability to induce apoptosis in tumor cells.
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Organic Synthesis Applications
-
Synthetic Intermediates :
- This compound can serve as a versatile intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications through various reactions such as alkylation or acylation, facilitating the development of novel compounds with enhanced biological activities .
- Drug Development :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of ethyl 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The quinazolinone scaffold is a versatile pharmacophore, and modifications to its substituents or side chains significantly alter physicochemical and biological properties. Below is a detailed comparison of ethyl 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoate with four analogs derived from the same core structure.
Table 1: Structural and Molecular Comparison of Quinazolinone Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|---|
| This compound | Not provided | C₁₅H₁₈N₂O₅ | 306.32 (calc.) | Propanoate ester side chain; 6,7-dimethoxy groups on quinazolinone |
| 3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid | 879319-29-6 | C₁₃H₁₄N₂O₅ | 278.26 (calc.) | Carboxylic acid analog; lacks ethyl ester |
| Ethyl 4-{[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzoate | 1144471-47-5 | C₂₂H₂₃N₃O₆ | 425.43 | Propanoate ester linked to 4-aminobenzoate; extended conjugation |
| 3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(naphthalen-1-yl)propanamide | 1144443-44-6 | C₂₃H₂₁N₃O₄ | 403.43 | Amide linkage to naphthalene; increased hydrophobicity |
| 3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(tetrahydrofuran-2-ylmethyl)propanamide | 1144439-04-2 | C₁₈H₂₃N₃O₅ | 361.39 | Amide with tetrahydrofuran substituent; potential for hydrogen bonding |
Key Differences in Functional Groups and Properties
Side Chain Modifications: The ethyl ester in the target compound enhances lipophilicity compared to its carboxylic acid analog (CAS 879319-29-6), which may improve membrane permeability but reduce metabolic stability .
Substituent Effects: The 4-aminobenzoate derivative (CAS 1144471-47-5) extends π-conjugation, which could enhance UV absorption properties or alter binding interactions in biological systems . Bulky aromatic substituents (e.g., naphthalene in CAS 1144443-44-6) increase molecular weight and hydrophobicity, likely affecting pharmacokinetic profiles .
Synthetic Accessibility: The parent compound and its analogs are synthesized via nucleophilic substitution or condensation reactions, as exemplified by procedures using 1,4-dioxane and triethylamine under reflux conditions . Modifications to the side chain (e.g., ester vs. amide) require tailored reagents, such as malononitrile or ethyl cyanoacetate .
Biological Activity
Ethyl 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoate is a compound belonging to the quinazolinone family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties. The synthesis methods and mechanisms of action will also be discussed.
Chemical Structure and Synthesis
The compound features a quinazolinone core with methoxy groups at positions 6 and 7, along with an ethyl ester group attached to a propanoate chain. The synthesis typically involves several steps:
- Formation of the Quinazolinone Core : Reacting anthranilic acid with formamide under acidic conditions to form 2-aminobenzamide, which is then cyclized with an aldehyde.
- Introduction of Methoxy Groups : Methylation reactions using methanol and a methylating agent such as dimethyl sulfate.
- Attachment of the Propanoate Chain : Reacting the quinazolinone intermediate with ethyl bromoacetate in the presence of a base like potassium carbonate.
Anticancer Activity
Quinazolinones, including this compound, have shown promising anticancer properties. In vitro studies have demonstrated cytotoxicity against various cancer cell lines:
- Cytotoxicity Assays : Compounds derived from quinazolinones exhibited significant cytotoxic effects on prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines. For instance, a related compound showed IC50 values of 10 µM for PC3 and MCF-7 cells, indicating strong growth inhibition .
Antimicrobial Activity
Quinazolinones are recognized for their antimicrobial properties. This compound has demonstrated effectiveness against various bacterial strains. Research indicates that compounds in this class can inhibit bacterial growth by interfering with essential metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of quinazolinones is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This property may be beneficial in treating conditions such as arthritis and other inflammatory diseases .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation or inflammatory processes.
- Receptor Modulation : It can modulate receptor activity that influences cellular signaling pathways associated with cancer and inflammation.
Comparative Analysis
A comparative analysis of this compound with similar compounds highlights its unique structural features that confer distinct biological activities:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Ethyl 3-(4-Oxoquinazolin-3(4H)-yl)propanoate | Lacks methoxy groups | Reduced reactivity |
| Ethyl 3-(6,7-Dimethoxyquinazolin-4(3H)-yl)propanoate | Lacks carbonyl group at position 4 | Altered chemical properties |
Case Studies
Several studies have evaluated the biological activity of quinazolinone derivatives:
- Study on Cytotoxicity : A series of quinazolinone derivatives were tested against K562 cell lines, revealing varying degrees of cytotoxicity with some compounds exhibiting IC50 values comparable to established chemotherapeutic agents .
- Antioxidant Properties : Research has also explored the antioxidant capabilities of related compounds, indicating that certain structural modifications enhance their efficacy in scavenging free radicals .
Q & A
Q. What are the established synthetic routes for ethyl 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoate?
The compound is synthesized via multi-step reactions starting from substituted quinazolinone precursors. Key steps include:
- Quinazolinone Core Formation : Cyclization of 2-amino-4,5-dimethoxybenzoic acid derivatives with thiourea or isothiocyanates to form the 4-oxoquinazoline scaffold .
- Propanoate Ester Introduction : Alkylation or nucleophilic substitution using ethyl bromopropanoate under basic conditions (e.g., K₂CO₃) in aprotic solvents like DMF .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .
Table 1: Representative Synthesis Protocol
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | 2-Amino-4,5-dimethoxybenzoic acid, thiourea, HCl | 75% | |
| Alkylation | Ethyl bromopropanoate, K₂CO₃, DMF, 80°C | 68% | |
| Purification | Silica gel, ethyl acetate:hexane (3:7) | 90% purity |
Q. What spectroscopic methods confirm the structure of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) identify methoxy (δ 3.8–4.0 ppm), ester carbonyl (δ 170–175 ppm), and quinazolinone protons (δ 6.7–8.2 ppm) .
- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 361.1) .
- IR Spectroscopy : Stretching vibrations for ester C=O (~1730 cm⁻¹) and quinazolinone C=O (~1670 cm⁻¹) .
Q. What biological assays are used to evaluate its activity?
- Antiproliferative Assays : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) .
- Kinase Inhibition : ELISA-based assays targeting EGFR or VEGFR2 .
- Enzyme-Linked Targets : Fluorometric assays for HDAC or topoisomerase inhibition .
Advanced Questions
Q. How can regioselectivity be optimized during alkylation of the quinazolinone core?
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at the N3 position of quinazolinone .
- Base Selection : Strong bases (e.g., NaH) favor N-alkylation over O-alkylation .
- Temperature Control : Reactions at 60–80°C minimize side-product formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
